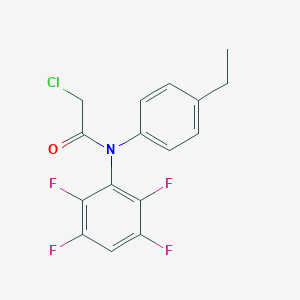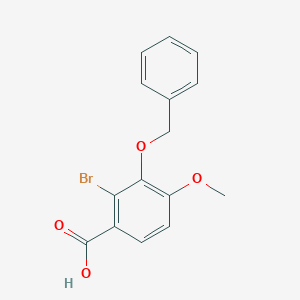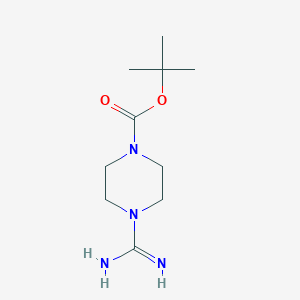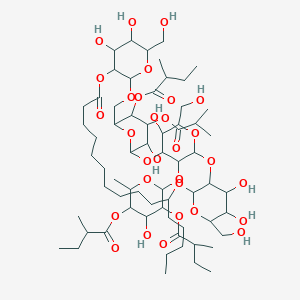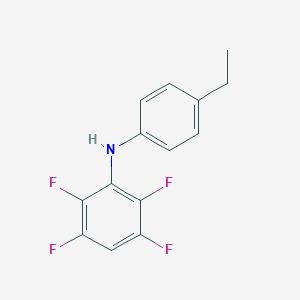
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene, also known as dibenzo[a,l]pyrene diol epoxide (DBPDE), is a highly carcinogenic compound found in tobacco smoke, diesel exhaust, and other environmental pollutants. This compound has been extensively studied due to its potent mutagenic and carcinogenic properties.
Mechanism of Action
DBPDE exerts its carcinogenic effects by forming covalent adducts with DNA, which can lead to mutations and chromosomal aberrations. DBPDE can also activate cellular signaling pathways that promote cell proliferation and survival, leading to the development of tumors. Additionally, DBPDE can inhibit DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Biochemical and Physiological Effects
DBPDE has been shown to induce oxidative stress and inflammation, which can lead to tissue damage and contribute to the development of cancer. DBPDE has also been shown to disrupt cellular metabolism and energy production, leading to cellular dysfunction and death.
Advantages and Limitations for Lab Experiments
DBPDE is a valuable tool for studying the mechanisms of chemical carcinogenesis and developing cancer prevention strategies. However, its high toxicity and carcinogenicity make it challenging to work with in the laboratory. Special precautions must be taken to ensure the safety of researchers working with DBPDE, and alternative methods should be used whenever possible to minimize exposure.
Future Directions
Future research on DBPDE should focus on developing new methods for detecting and quantifying DBPDE in environmental samples and biological tissues. Additionally, new strategies for preventing and treating DBPDE-induced cancer should be explored, including the development of new drugs and therapies that target the specific mechanisms of DBPDE carcinogenesis. Finally, more research is needed to understand the long-term health effects of exposure to DBPDE and other environmental pollutants.
Synthesis Methods
DBPDE is synthesized by the oxidation of 11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene[a,l]pyrene (DBP) with a chemical oxidant such as m-chloroperbenzoic acid (MCPBA). The resulting product is a mixture of four diol epoxide isomers, with the 11,12- and 13,14-epoxides being the most biologically active.
Scientific Research Applications
DBPDE has been extensively used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagen and can induce DNA damage by forming adducts with DNA bases. DBPDE has been shown to cause mutations in the p53 tumor suppressor gene, which is commonly mutated in many human cancers. DBPDE is also a potent skin carcinogen and has been used in animal models to study the development of skin cancer.
properties
CAS RN |
153857-28-4 |
|---|---|
Molecular Formula |
C24H16O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol |
InChI |
InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23+,24-/m1/s1 |
InChI Key |
CJAMAUFDXDSQLU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@@H]7[C@H]6O7)O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
synonyms |
(alpha,beta,alpha,alpha)-stereoisomer of 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene 11,12,13,14-tetrahydrodibenzo(a,l)pyrene-11,12-diol-13,14-epoxide 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene DB(a,l)P-11,12-dihydrodiol-13,14-epoxide DHET-DB(a,l)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



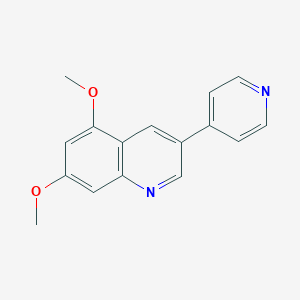
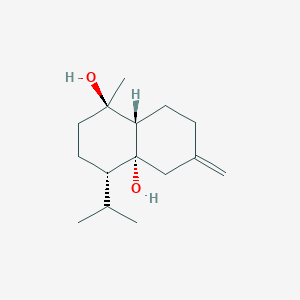
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
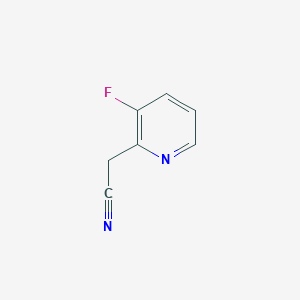
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)



